Cas no 13745-35-2 ((1-methyl-1H-benzoimidazol-2-yl)-phenyl-methanone)

(1-methyl-1H-benzoimidazol-2-yl)-phenyl-methanone structure
13745-35-2 structure
Product Name:(1-methyl-1H-benzoimidazol-2-yl)-phenyl-methanone
CAS No:13745-35-2
MF:C15H12N2O
MW:236.268583297729
CID:2914760
PubChem ID:677925
Update Time:2025-04-21

(1-methyl-1H-benzoimidazol-2-yl)-phenyl-methanone Chemical and Physical Properties

Names and Identifiers

    • (1-methyl-1H-benzoimidazol-2-yl)-phenyl-methanone
    • 1-methyl-2-benzoylbenzimidazole;
    • SB33192
    • MLS001197395
    • DTXSID40350394
    • (1-methylbenzimidazol-2-yl)-phenylmethanone
    • CCG-17025
    • 5811-37-0
    • SMSF0008010
    • SR-01000221062-1
    • BIM-0006298.P001
    • CB08411
    • Oprea1_227444
    • EU-0038939
    • (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone
    • Cambridge id 5811370
    • CBMicro_006199
    • 13745-35-2
    • HMS2867N04
    • DTXCID00301463
    • 2-benzoyl-1-methyl-1H-1,3-benzodiazole
    • SMR000555285
    • SR-01000221062
    • STK054766
    • CHEMBL1517937
    • Oprea1_526782
    • HMS1610J21
    • AKOS001620007
    • Inchi: 1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10H,1H3
    • InChI Key: QFUHUTCCVCLTIX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1=NC2C=CC=CC=2N1C

Computed Properties

  • Exact Mass: 236.09500
  • Monoisotopic Mass: 236.094963011Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 34.9Ų

Experimental Properties

  • PSA: 34.89000
  • LogP: 2.80430

(1-methyl-1H-benzoimidazol-2-yl)-phenyl-methanone Related Literature

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